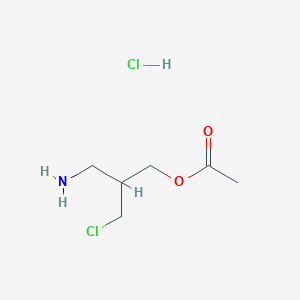

3-Amino-2-(chloromethyl)propyl acetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

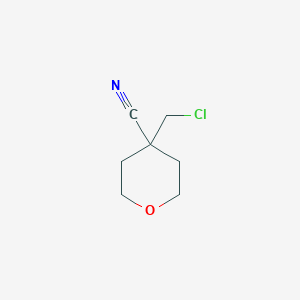

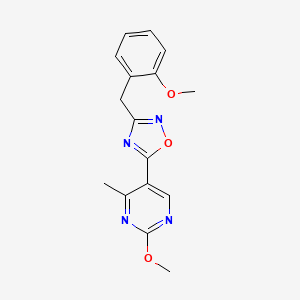

The synthesis of “[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride” could potentially involve several steps, depending on the starting materials. For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . Additionally, catalytic protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route .Molecular Structure Analysis

The molecular structure of “[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride” would consist of a three-carbon chain (propyl) with a chlorine atom attached to one end (chloropropyl), an amine group attached to the second carbon (aminomethyl), and an acetate group attached to the other end .Chemical Reactions Analysis

The compound “[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride” could participate in various chemical reactions due to the presence of its functional groups. For instance, the amine group can act as a nucleophile in reactions with electrophiles. The chloropropyl group can undergo nucleophilic substitution reactions, and the acetate group can participate in esterification and hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride” would depend on its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of the ionic hydrochloride group. Its solubility in water and other solvents would depend on the balance of polar (amine, acetate) and nonpolar (propyl) groups .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Studies

- The synthesis and properties of related compounds, such as 1-alkoxycarbonylmethyl-2-alkylpyrroles, have been studied, demonstrating the compound's relevance in chemical synthesis processes. These studies reveal the potential for creating various derivatives with potential applications in different fields of chemistry (Gadzhily et al., 1993).

Applications in Catalysis

- Research on silica-bonded 2-hydroxyethylammonium acetate showcases the compound's utility in catalysis, particularly for the synthesis of phosphonates and β-phosphonomalonates. This indicates its role in facilitating chemical reactions, which could be vital for pharmaceutical synthesis and material science (Sobhani & Honarmand, 2013).

Antimicrobial Agent Development

- The synthesis and evaluation of formazans from Mannich base derivatives, including aminomethyl-thiadiazole compounds, highlight potential antimicrobial applications. This research suggests that the compound's derivatives could contribute to developing new antimicrobial agents, addressing the need for novel treatments against resistant bacteria and fungi (Sah et al., 2014).

Chemical Modification and Drug Synthesis

- The optimized synthesis of methyl(+) alpha-amino(2-chlorophenyl)acetate hydrochloride through various chemical processes and conditions, highlighting the compound's role in the synthesis of specific drug forms. This area of research underlines the compound's importance in pharmaceutical manufacturing and drug development processes (Wang Guo-hua, 2008).

Exploration in Medicinal Chemistry

- The development of high-ceiling diuretics through the synthesis of [(aminomethyl)aryloxy]acetic acid esters demonstrates the compound's application in discovering new therapeutic agents. This research provides insights into the compound's potential effects on diuretic and saluretic activities, offering avenues for novel drug development (Lee et al., 1984).

Mécanisme D'action

The mechanism of action of “[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride” would depend on its application. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the reactivity of its functional groups. The amine group could act as a nucleophile, the chloropropyl group could undergo nucleophilic substitution, and the acetate group could participate in esterification or hydrolysis .

Safety and Hazards

The safety and hazards associated with “[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride” would depend on its physical and chemical properties. For instance, compounds containing a hydrochloride group can be corrosive and cause burns and eye damage. They may also cause respiratory irritation .

Orientations Futures

The future directions for research on “[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride” could involve exploring its potential applications in various fields, such as organic synthesis, pharmaceuticals, or materials science. For instance, its reactivity could be harnessed to develop new synthetic routes to valuable compounds .

Propriétés

IUPAC Name |

[2-(aminomethyl)-3-chloropropyl] acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2.ClH/c1-5(9)10-4-6(2-7)3-8;/h6H,2-4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOAZKQHXVWNQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CN)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2815681.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2815682.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)

![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)

![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)

![3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2815690.png)

![3-Cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2815693.png)

![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)